Fmoc-D-Aph(L-Hor)-OH

Catalog No.
S6595863
CAS No.
2209043-45-6
M.F
C29H26N4O7
M. Wt
542.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Aph(L-Hor)-OH

CAS Number

2209043-45-6

Product Name

Fmoc-D-Aph(L-Hor)-OH

IUPAC Name

(2R)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C29H26N4O7

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24+/m0/s1

InChI Key

TYZSMQUWFLKJFB-BJKOFHAPSA-N

SMILES

C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1[C@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Building Blocks for Peptide Synthesis

Fmoc-D-Aph(L-Hor)-OH, also known as Fmoc-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-D-phenylalanine, is a synthetic building block commonly used in peptide synthesis. Peptides are chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. Fmoc-D-Aph(L-Hor)-OH incorporates a modified D-phenylalanine (D-Aph) amino acid with a L-Hor protecting group attached to its side chain. The Fmoc (Fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino group of the D-Aph residue during peptide synthesis. [, ]

Applications in Peptide Design and Development

The ability to incorporate non-natural amino acids like D-Aph into peptides allows researchers to design and develop novel molecules with specific properties. D-enantiomers of amino acids, like D-Aph in this case, can have different biological effects compared to their natural L-enantiomers. Researchers can utilize Fmoc-D-Aph(L-Hor)-OH to synthesize peptides containing D-Aph, potentially leading to the development of new drugs, enzyme inhibitors, or other functional molecules with improved characteristics such as increased stability or targeted activity. []

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Aph(L-Hor)-OH is particularly valuable in the field of solid-phase peptide synthesis (SPPS). SPPS is a widely used technique for efficiently constructing peptides on a solid support. Fmoc-D-Aph(L-Hor)-OH, with its Fmoc protecting group, allows for the controlled addition of the D-Aph amino acid during the peptide chain assembly process on the solid support. This enables the synthesis of complex peptides containing D-Aph residues for various research applications. []

Fmoc-D-Aph(L-Hor)-OH, or 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine, is a compound that belongs to a class of amino acids modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is characterized by its unique structure, which includes the D-amino acid phenylalanine (D-Aph), linked to a hydroxyl group and an L-hydroxy acid (L-Hor). The presence of the Fmoc group provides stability and protection during peptide synthesis, making it a valuable building block in the field of medicinal chemistry and peptide synthesis .

Typical for amino acids and peptides. These include:

  • Peptide Bond Formation: It can react with other amino acids or peptide fragments to form peptide bonds, facilitating the elongation of peptide chains.
  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
  • Isomerization: Under alkaline conditions, Fmoc-D-Aph(L-Hor)-OH is prone to isomerization, particularly affecting the L-Hor component, which may lead to impurities in synthesized products .

The biological activity of Fmoc-D-Aph(L-Hor)-OH is primarily linked to its role as a building block in peptides that exhibit pharmacological properties. Compounds synthesized from this amino acid have been explored for their potential as:

  • Anti-inflammatory Agents: Peptides incorporating Fmoc-D-Aph(L-Hor)-OH may exhibit anti-inflammatory properties.
  • Antibiotics and Analgesics: It has been utilized in the development of drugs targeting pain relief and bacterial infections .

The synthesis of Fmoc-D-Aph(L-Hor)-OH typically follows solid-phase peptide synthesis techniques. Key methods include:

  • Solid-phase Synthesis: Utilizing resins such as Rink amide AM or MBHA, the Fmoc-D-Aph(L-Hor)-OH can be introduced into peptide sequences through successive coupling reactions.
  • Fmoc Protection Strategy: The Fmoc group is added to protect the amino functionality during synthesis. After coupling, the Fmoc group is removed using a base like piperidine.
  • Purification Techniques: Post-synthesis purification often involves high-performance liquid chromatography to isolate the desired product from impurities resulting from isomerization or incomplete reactions .

Fmoc-D-Aph(L-Hor)-OH finds applications in various fields:

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing therapeutic peptides and drugs.
  • Research: Used in studies focusing on peptide interactions and biological mechanisms.
  • Biotechnology: Its incorporation into peptide libraries aids in drug discovery and development processes .

Studies involving Fmoc-D-Aph(L-Hor)-OH often focus on its interactions within biological systems. These include:

  • Binding Studies: Investigating how peptides containing this compound interact with biological receptors or enzymes.
  • Stability Assessments: Evaluating how modifications affect the stability and efficacy of synthesized peptides in biological environments.

Similar Compounds

Several compounds share structural similarities with Fmoc-D-Aph(L-Hor)-OH, each exhibiting unique properties. A comparison with these compounds highlights its distinctiveness:

Compound NameStructure SimilarityUnique Features
Fmoc-D-Aph(Cbm)-OHSimilar backboneContains a different protecting group (Cbm)
Fmoc-L-Aph(Hor)-OHSimilar backboneL-isomer instead of D-isomer
Fmoc-D-Tyr-OHSimilar aromatic ringDifferent side chain with a hydroxyl group
Fmoc-D-Phe-OHSimilar backboneContains phenyl instead of hydroxyphenyl

The uniqueness of Fmoc-D-Aph(L-Hor)-OH lies in its specific combination of D-amino acid configuration and L-hydroxy acid functionality, which may impart distinct biological activities compared to its analogs .

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

542.18014918 g/mol

Monoisotopic Mass

542.18014918 g/mol

Heavy Atom Count

40

Dates

Modify: 2023-11-23

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